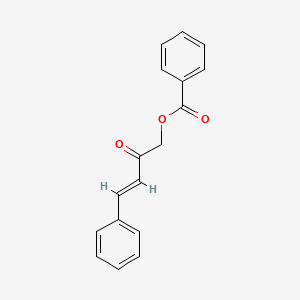
(2-Oxo-4-phenylbut-3-enyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-4-phenylbut-3-enyl)benzoate is an organic compound with the molecular formula C17H14O3 It is characterized by a phenyl group attached to a butenyl chain, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-4-phenylbut-3-enyl)benzoate can be achieved through a multi-step reaction process. One common method involves the reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . The reaction is typically carried out in a solvent such as 1,2-dichloroethane, with ethyl or methyl chloroformate as the reagent . The reaction mixture is stirred magnetically, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-4-phenylbut-3-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(2-Oxo-4-phenylbut-3-enyl)benzoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Oxo-4-phenylbut-3-enyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial menaquinone biosynthesis by forming adducts with coenzyme A (CoA) . This inhibition disrupts the bacterial electron transport chain, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Oxo-4-phenylbut-3-enal): Similar in structure but differs in the functional group attached to the butenyl chain.
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: Contains a benzothiazole moiety, offering different biological activities.
Uniqueness
(2-Oxo-4-phenylbut-3-enyl)benzoate is unique due to its specific ester linkage and the presence of both phenyl and benzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
6970-24-7 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[(E)-2-oxo-4-phenylbut-3-enyl] benzoate |
InChI |
InChI=1S/C17H14O3/c18-16(12-11-14-7-3-1-4-8-14)13-20-17(19)15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ |
Clé InChI |
YSSLVHZDCLJFPC-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)COC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


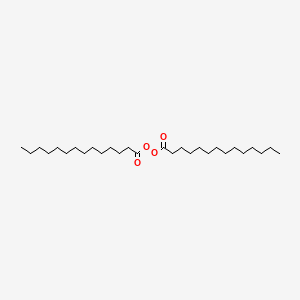

![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
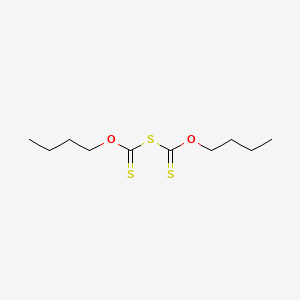
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
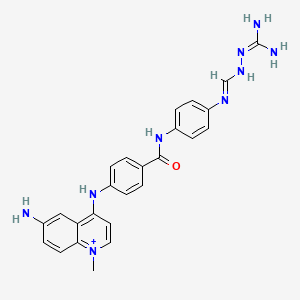

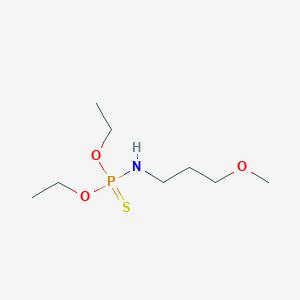

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)

